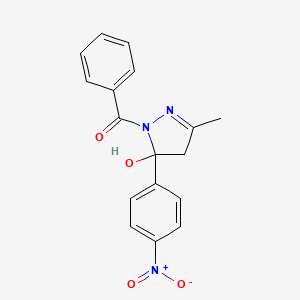
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the benzoyl, methyl, and nitrophenyl groups in its structure contributes to its unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazolone derivative . The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl group of ethyl acetoacetate, followed by cyclization and subsequent elimination of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Amino-substituted pyrazolones.
Substitution: Various substituted pyrazolones depending on the electrophile used.
Scientific Research Applications
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a complexing agent for the extraction and separation of trace metals.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its antioxidant properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one: Known for its metal complexing properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as a reagent for detecting reducing carbohydrates.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Exhibits hypoglycemic activity.
Uniqueness
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- stands out due to the presence of the nitrophenyl group, which imparts unique reactivity and potential biological activities. Its combination of benzoyl, methyl, and nitrophenyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-hydroxy-3-methyl-5-(4-nitrophenyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-12-11-17(22,14-7-9-15(10-8-14)20(23)24)19(18-12)16(21)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMHMKOVWXCQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














